N-(1-pyridin-3-ylethyl)quinolin-4-amine
Description
N-(1-pyridin-3-ylethyl)quinolin-4-amine is a quinoline derivative featuring a 4-aminoquinoline core substituted with a pyridin-3-ylethyl group.
Properties
IUPAC Name |
N-(1-pyridin-3-ylethyl)quinolin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3/c1-12(13-5-4-9-17-11-13)19-16-8-10-18-15-7-3-2-6-14(15)16/h2-12H,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQJDVJPDZZELEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=CC=C1)NC2=CC=NC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Anti-Parasitic Activity
- Compound 134 (7-chloro-N-(pyridin-4-yl)quinolin-4-amine): Exhibited moderate anti-Plasmodium falciparum activity (IC₅₀ = 11.7 ± 3 μM), comparable to analogs with trifluoromethyl substitutions (e.g., Compound 119, IC₅₀ = 8.4 ± 1.7 μM) .
- N-(Pyrazin-2-yl)quinolin-4-amine derivatives (10c–f): Demonstrated variable antiparasitic activity depending on piperazine or diazepane substituents, with yields correlating to solubility improvements .
The pyridin-3-ylethyl group in the target compound may enhance target engagement through increased hydrogen bonding or π-π stacking, though empirical data is needed.
Physicochemical Properties
Solubility and Molecular Weight
- Sulfonylphenyl-substituted analogs (15–19) : Display molecular weights of 474–528 Da and improved aqueous solubility due to sulfonyl and piperazine groups .
- Imidazo[4,5-c]quinolin-4-amine derivatives (17–24): Bulkier substituents (e.g., adamantanyl) increased molecular weight (~490 Da) but reduced solubility .
The pyridin-3-ylethyl group in the target compound (estimated MW ~290 Da) may balance lipophilicity and solubility, avoiding the drawbacks of bulky substituents.
Positional Isomerism and Electronic Effects
- 2-(Pyridin-3-yl)quinolin-4-amine (): Direct pyridinyl substitution at the 2-position alters electronic distribution compared to the target compound’s 4-amino-ethylpyridinyl motif. This positional difference could affect binding to kinase targets (e.g., cyclin-G-associated kinase) .
- N-(3-Chlorophenyl)-6-(trifluoromethyl)quinolin-4-amine: The electron-withdrawing trifluoromethyl group enhances metabolic stability but may reduce cellular permeability .
Data Table: Comparative Analysis of Quinolin-4-amine Derivatives
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
